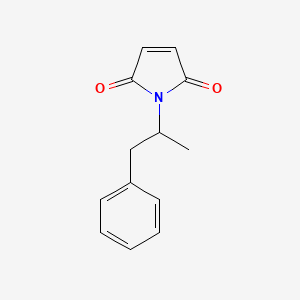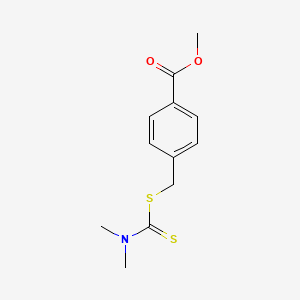
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben is a complex organic compound known for its unique chemical structure and properties. This compound is part of the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben typically involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route often includes the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interfere with cellular processes by disrupting the function of proteins and nucleic acids .
Comparison with Similar Compounds
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben can be compared with other thiazole derivatives such as sulfathiazole, Ritonavir, and Abafungin . These compounds share similar structural features but differ in their specific biological activities and applications. For example, sulfathiazole is primarily used as an antimicrobial drug, while Ritonavir is an antiretroviral drug used in the treatment of HIV .
Properties
CAS No. |
324544-88-9 |
|---|---|
Molecular Formula |
C12H15NO2S2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
methyl 4-(dimethylcarbamothioylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C12H15NO2S2/c1-13(2)12(16)17-8-9-4-6-10(7-5-9)11(14)15-3/h4-7H,8H2,1-3H3 |
InChI Key |
DEAPOZSXIBHWRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)

![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)
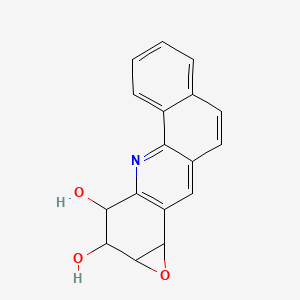
![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)

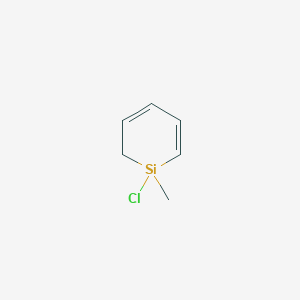
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)

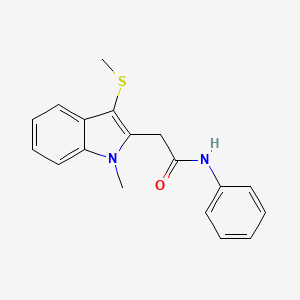
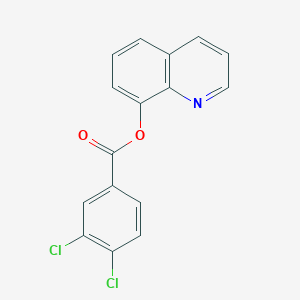
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
